2-Chlorotetrahydrofuran

概要

説明

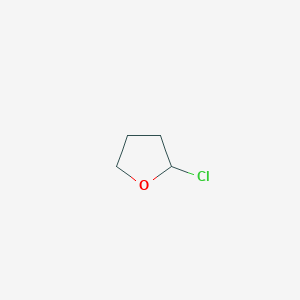

2-Chlorotetrahydrofuran is an organic compound with the molecular formula C4H7ClO. It is a chlorinated derivative of tetrahydrofuran, characterized by the presence of a chlorine atom at the second position of the tetrahydrofuran ring. This compound is a colorless liquid with a boiling point of approximately 33.5°C . It is soluble in various organic solvents, including carbon tetrachloride, hydrocarbons, and ethers .

準備方法

Synthetic Routes and Reaction Conditions: 2-Chlorotetrahydrofuran can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with chlorine gas in the presence of a catalyst. Another method includes the use of sodium hydride in tetrahydrofuran at room temperature . Additionally, the compound can be prepared by reacting tetrahydrofuran with ammonium hydroxide in the presence of methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination of tetrahydrofuran using chlorine gas. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as distillation to remove any impurities.

化学反応の分析

Types of Reactions: 2-Chlorotetrahydrofuran undergoes various chemical reactions, including:

Substitution Reactions: It reacts with potassium t-butoxide to form 2-chloroethyl vinyl ether, ethylene, and chloroform.

Addition Reactions: It can react with bis-trimethylsilyl-5-fluorouracil to form 1-(tetrahydro-2-furanyl)-5-fluorouracil.

Common Reagents and Conditions:

Potassium t-butoxide: Used in substitution reactions to form vinyl ethers.

Bis-trimethylsilyl-5-fluorouracil: Used in addition reactions to form fluorouracil derivatives.

Major Products Formed:

2-Chloroethyl Vinyl Ether: Formed from substitution reactions with potassium t-butoxide.

1-(Tetrahydro-2-furanyl)-5-fluorouracil: Formed from addition reactions with bis-trimethylsilyl-5-fluorouracil.

科学的研究の応用

Synthetic Applications

2-Chlorotetrahydrofuran is primarily utilized as a reagent in organic synthesis. Its ability to react with various nucleophiles makes it a valuable intermediate for creating more complex molecules.

Formation of Tetrahydro-2-furanyl Ethers

One of the notable applications of 2-Cl-THF is in the protection of alcohols as tetrahydro-2-furanyl (THF) ethers. This reaction typically involves the treatment of alcohols with 2-Cl-THF, resulting in high yields of protected products. The reaction conditions are mild, making it suitable for sensitive substrates .

| Reagent | Yield | Notes |

|---|---|---|

| Alcohol + 2-Cl-THF | 85% | Effective for various alcohols |

Reactivity with Nucleophiles

2-Cl-THF can also react with phosphorus, carbon, and nitrogen nucleophiles, leading to the formation of various derivatives. This property enhances its utility in synthesizing compounds with potential biological activity .

Biological Applications

Recent studies have highlighted the biological significance of 2-Cl-THF derivatives, particularly in antiviral research.

Antiviral Activity

A study investigated the antiviral properties of a derivative of 2-Cl-THF, specifically 2-(3-chlorotetrahydrofuran-2-yl)-4-tosyl-5-(perfluoropropyl)-1,2,3-triazole (G29). This compound demonstrated significant anti-adenoviral activity against human adenovirus type 5 (HAdV-5). The results indicated that G29 inhibited viral replication and reduced cytopathic effects at concentrations ranging from 32 to 125 μg/mL .

| Compound | IC50 (μg/mL) | Effectiveness |

|---|---|---|

| G29 | 32 - 125 | Inhibited HAdV-5 by 90% |

作用機序

The mechanism of action of 2-Chlorotetrahydrofuran involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit the replication of human adenovirus type 5 by interfering with the viral life cycle and reducing the formation of infectious virus progeny . The compound’s effects are mediated through its interaction with viral proteins and host cell pathways, leading to the suppression of viral replication and the induction of non-infectious virus particles .

類似化合物との比較

- 2-Bromotetrahydrofuran

- 2-Fluorotetrahydrofuran

- Tetrahydrofuran

生物活性

2-Chlorotetrahydrofuran (2-CTHF) is a chlorinated derivative of tetrahydrofuran, a cyclic ether known for its utility in organic synthesis and as a solvent. Recent studies have begun to explore its biological activity, particularly in the context of antiviral properties, cytotoxicity, and potential applications in medicinal chemistry.

This compound is synthesized through the chlorination of tetrahydrofuran or by the addition of hydrogen chloride to 2,3-dihydrofuran. This compound serves as a precursor in the synthesis of various biologically active molecules, including nucleoside analogs and triazole derivatives, which have shown promise in antiviral applications .

Research has demonstrated that 2-CTHF derivatives possess significant antiviral properties. For instance, the compound 2-(3-chlorotetrahydrofuran-2-yl)-4-tosyl-5-(perfluoropropyl)-1,2,3-triazole (G29) exhibited notable activity against human adenovirus type 5 (HAdV-5). The study revealed that G29 inhibited HAdV-5 reproduction by approximately 50% at a concentration of 37 μg/mL and significantly reduced viral inclusion body formation by 84–90% . The antiviral mechanism appears to involve interference with the viral life cycle and apoptosis regulation in infected cells.

Case Studies

A detailed case study evaluated the cytotoxic effects and antiviral efficacy of G29 using MTT assays on MDBK (bovine kidney) cells. The results indicated that G29 could normalize the life cycle of adenovirus-infected cells to levels comparable to non-infected cells while reducing apoptotic cell counts by 11% . This suggests a dual mechanism where the compound not only inhibits virus replication but also aids in restoring cellular health.

Cytotoxicity Studies

The cytotoxic effects of 2-CTHF and its derivatives have been assessed using various cell lines. In one study, different concentrations (8–1000 μg/mL) were tested for their impact on cell viability. The findings indicated that while some derivatives exhibited cytotoxic effects, others maintained a favorable selectivity index, highlighting the potential for therapeutic applications with minimized toxicity .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Concentration Tested | Effectiveness |

|---|---|---|---|

| G29 | Anti-HAdV-5 | 37 μg/mL | 50% inhibition |

| G29 | Reduction of inclusion bodies | - | 84–90% reduction |

| Other Derivatives | Cytotoxicity | 8–1000 μg/mL | Varies |

Future Directions

The promising biological activity of this compound derivatives suggests several avenues for future research:

- Extended Antiviral Studies : Further exploration into the antiviral spectrum of 2-CTHF derivatives against other viral pathogens.

- Mechanistic Insights : Detailed studies on the molecular mechanisms underlying their antiviral effects.

- Formulation Development : Investigating formulation strategies to enhance bioavailability and therapeutic efficacy.

特性

IUPAC Name |

2-chlorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-4-2-1-3-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAKZVDJIUFFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928243 | |

| Record name | 2-Chlorooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13369-70-5 | |

| Record name | Furan, 2-chlorotetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。